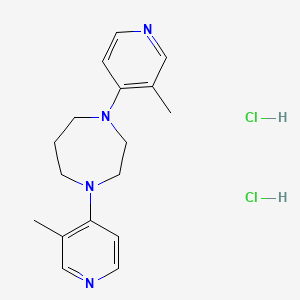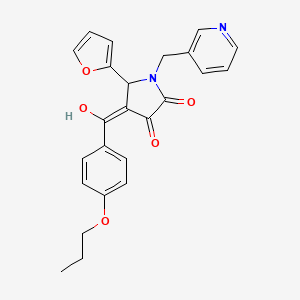
1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. D4 receptor is a subtype of dopamine receptor that is mainly expressed in the prefrontal cortex, striatum, and limbic system. The D4 receptor has been implicated in several neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. Therefore, L-745,870 has been extensively studied as a potential therapeutic agent for these disorders.
作用機序
1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride acts as a competitive antagonist of the D4 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the D4 receptor and a reduction in downstream signaling pathways. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of dopamine release and reuptake in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cell culture studies. For example, this compound has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in cognition and reward processing. In addition, this compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One of the main advantages of using 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride in lab experiments is its selectivity for the D4 receptor. This allows researchers to specifically target the D4 receptor without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low potency, which requires higher concentrations to achieve a significant effect. In addition, this compound has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride and the D4 receptor. One area of interest is the role of D4 receptor in social behavior and autism spectrum disorders. Another area of interest is the development of more potent and selective D4 receptor antagonists for therapeutic use. Finally, the development of imaging techniques to visualize the distribution and activity of D4 receptor in the brain could provide valuable insights into the role of this receptor in different neurological and psychiatric disorders.
合成法
The synthesis of 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride involves the reaction of 3-methyl-4-pyridinyl magnesium bromide with 1,4-diazepane in the presence of palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound.
科学的研究の応用
1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane dihydrochloride has been used in various scientific research applications to study the role of D4 receptor in different physiological and pathological conditions. For example, this compound has been used to investigate the effect of D4 receptor blockade on cognitive function in animal models of ADHD and schizophrenia. In addition, this compound has been used to study the role of D4 receptor in drug addiction and reward-related behaviors.
特性
IUPAC Name |
1,4-bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4.2ClH/c1-14-12-18-6-4-16(14)20-8-3-9-21(11-10-20)17-5-7-19-13-15(17)2;;/h4-7,12-13H,3,8-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEYHWOJYOWEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C3=C(C=NC=C3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
